ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound with a molecular formula of C8H10N2O3 It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . For example, some imidazole derivatives form coordination compounds with Co (2+), inhibiting photosynthetic electron flow and ATP-synthesis
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it’s likely that multiple pathways could be influenced.
Result of Action
Based on the known activities of imidazole derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level, potentially influencing processes such as cell signaling, gene expression, and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate with a formylating agent such as formic acid or formamide. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Ethyl 5-carboxy-1-methyl-1H-imidazole-4-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1-methyl-1H-imidazole-4-carboxylate.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-1H-imidazole-4-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
1-methyl-1H-imidazole-4-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the formyl and ethyl ester groups, which confer distinct reactivity and solubility properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
ethyl 5-formyl-1-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(4-11)10(2)5-9-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJAQAXDARSIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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